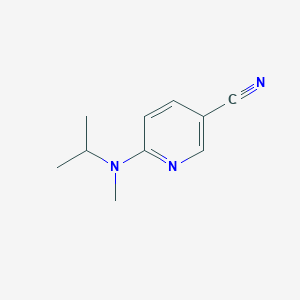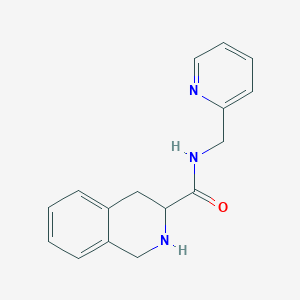
5-bromo-N-tert-butyl-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-tert-butyl-2-fluorobenzamide is a chemical compound used in scientific research. It is a member of the benzamide family of compounds and is used for a variety of purposes, including as a tool in the study of biological systems.
Applications De Recherche Scientifique
5-bromo-N-tert-butyl-2-fluorobenzamide is used in a variety of scientific research applications. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can be used to sensitize cancer cells to DNA-damaging agents, making it a potential tool in cancer therapy. Additionally, 5-bromo-N-tert-butyl-2-fluorobenzamide has been used to study the role of PARP in various biological processes, including inflammation and cell death.
Mécanisme D'action
The mechanism of action of 5-bromo-N-tert-butyl-2-fluorobenzamide involves its inhibition of PARP activity. PARP is an enzyme that plays a role in repairing DNA damage. When DNA damage occurs, PARP is activated and begins to repair the damage. However, if PARP is inhibited, the DNA damage cannot be repaired and the cell may undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-tert-butyl-2-fluorobenzamide are primarily related to its inhibition of PARP activity. As mentioned, this inhibition can lead to the sensitization of cancer cells to DNA-damaging agents. Additionally, PARP has been implicated in various biological processes, including inflammation and cell death. Therefore, the inhibition of PARP by 5-bromo-N-tert-butyl-2-fluorobenzamide may have implications for the treatment of inflammatory diseases and other conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-tert-butyl-2-fluorobenzamide in lab experiments is its specificity for PARP. This allows researchers to study the role of PARP in various biological processes without affecting other enzymes or pathways. Additionally, the compound's ability to sensitize cancer cells to DNA-damaging agents makes it a potential tool in cancer therapy.
One limitation of using 5-bromo-N-tert-butyl-2-fluorobenzamide in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cell types at high concentrations. Additionally, its specificity for PARP may limit its usefulness in studying other enzymes or pathways that may be involved in DNA repair or other biological processes.
Orientations Futures
There are several future directions for the study of 5-bromo-N-tert-butyl-2-fluorobenzamide. One area of research is the development of more potent and specific PARP inhibitors for use in cancer therapy. Additionally, the compound's potential role in the treatment of inflammatory diseases and other conditions warrants further investigation. Finally, the use of 5-bromo-N-tert-butyl-2-fluorobenzamide in combination with other DNA-damaging agents may have implications for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-N-tert-butyl-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with tert-butylamine and 1,1,3,3-tetramethylguanidine in the presence of N,N'-dicyclohexylcarbodiimide and bromine. The resulting compound is then purified using column chromatography to yield 5-bromo-N-tert-butyl-2-fluorobenzamide.
Propriétés
IUPAC Name |
5-bromo-N-tert-butyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRAJXRDMLBAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)


![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)


